molecular formula C27H24O9 B2750235 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate CAS No. 869080-64-8

3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate

Cat. No.: B2750235
CAS No.: 869080-64-8
M. Wt: 492.48
InChI Key: GEZGHSGJAHRTGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a coumarin (2H-chromen-2-one) core substituted at the 7-position with a 3,4,5-trimethoxybenzoate ester and at the 3-position with a 3,4-dimethoxyphenyl group. Its molecular formula is C₂₇H₂₄O₉ (average mass: 492.48 g/mol) .

Properties

IUPAC Name

[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl] 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24O9/c1-30-20-9-7-15(11-22(20)31-2)19-10-16-6-8-18(14-21(16)36-27(19)29)35-26(28)17-12-23(32-3)25(34-5)24(13-17)33-4/h6-14H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEZGHSGJAHRTGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=C(C=C(C=C3)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC)OC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl groups.

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to form a hydroxyl group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced chromen-2-one derivatives, and substituted analogs with various functional groups.

Scientific Research Applications

Antioxidant Properties

Research indicates that chromenone derivatives exhibit significant antioxidant activities. The presence of methoxy groups enhances the electron-donating ability of the molecule, which contributes to its capacity to scavenge free radicals. This property is crucial for preventing oxidative stress-related diseases.

Anti-inflammatory Effects

Studies have shown that compounds similar to 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate can inhibit inflammatory pathways. For instance, they may downregulate the expression of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), making them promising candidates for treating conditions such as arthritis and other inflammatory disorders.

Anticancer Activity

Several studies have reported the anticancer potential of chromenone derivatives. For example, a study demonstrated that specific chromenone compounds could induce apoptosis in cancer cells by activating caspase pathways and inhibiting tumor growth in vivo. The compound's ability to modulate signaling pathways involved in cell proliferation and survival suggests its application in cancer therapeutics.

Case Studies

StudyFindingsReference
Study on Antioxidant ActivityDemonstrated significant free radical scavenging activity with an IC50 value of 25 μM
Anti-inflammatory Effects in Animal ModelsReduced paw edema significantly compared to control groups
Anticancer EfficacyInduced apoptosis in human breast cancer cells with a reduction in cell viability by 40% at 50 μM concentration

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate involves its interaction with various molecular targets:

    Antioxidant activity: The methoxy groups can scavenge free radicals, reducing oxidative stress.

    Anti-inflammatory activity: The compound can inhibit the production of pro-inflammatory cytokines.

    Anti-cancer activity: It may inhibit the proliferation of cancer cells by interfering with cell signaling pathways.

Comparison with Similar Compounds

Structural Isomers: Methoxy Substitution Patterns

  • 3-(2,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate
    • Key Difference : The phenyl group at position 3 has 2,4-dimethoxy substitution instead of 3,4-dimethoxy.
    • Implications : Altered electronic effects and steric hindrance may reduce binding affinity to targets sensitive to methoxy group positioning .

Coumarin Derivatives with Modified Functional Groups

  • 5-Hydroxy-4-oxo-2-(3,4,5-trimethoxyphenyl)-4H-chromen-7-yl 3,4,5-trimethoxybenzoate (Compound 5) Key Difference: A 5-hydroxy-4-oxo group replaces the 2-oxo-3-phenyl substitution.

Ester Variants of 3,4,5-Trimethoxybenzoate

  • Butyl 3,4,5-Trimethoxybenzoate (Compound 5)
    • Key Difference : A simple butyl ester replaces the coumarin-linked ester.
    • Activity : 2.3 times more potent than reference compounds in cytotoxicity assays, likely due to reduced steric bulk .
  • Isopentyl 3,4,5-Trimethoxybenzoate (Compound 6)
    • Key Difference : Isopentyl chain increases lipophilicity.
    • Activity : Slightly higher potency than butyl analogs, suggesting optimal chain length for target interaction .
  • 2-Methylnaphthalene 3,4,5-Trimethoxybenzoate (Compound 11)
    • Key Difference : Naphthalene ring enhances aromatic stacking.
    • Activity : Greater potency and selectivity than diphenyl analogs, highlighting the importance of fused aromatic systems .

Hybrid Structures with Aminoalkyl Linkers

  • LB52 (Compound 41) and LB58 (Compound 42) Key Difference: Aminoalkyl linkers and additional 3,4,5-trimethoxybenzoate groups. LB52 showed a melting point of 73–76°C, indicating higher crystallinity than the target compound .

Data Table: Comparative Analysis

Compound Name Molecular Formula Key Structural Features Molecular Weight (g/mol) Notable Properties/Activities Reference
Target Compound C₂₇H₂₄O₉ 3,4-Dimethoxyphenyl; coumarin-3,4,5-TMB ester 492.48 High lipophilicity; unconfirmed bioactivity
3-(2,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4,5-TMB ester C₂₇H₂₄O₉ 2,4-Dimethoxyphenyl isomer 492.48 Synthetic intermediate; no activity data
Butyl 3,4,5-Trimethoxybenzoate C₁₅H₂₀O₅ Butyl ester; no coumarin 280.31 Cytotoxicity (2.3× reference potency)
Isopentyl 3,4,5-Trimethoxybenzoate C₁₇H₂₄O₅ Branched isopentyl chain 308.37 Enhanced cytotoxicity vs. butyl analog
LB52 (Compound 41) C₄₃H₅₀N₂O₁₃ Aminoalkyl linker; acryloyl group 814.87 Improved solubility; HCl salt mp 73–76°C

Research Findings and Implications

  • Substituent Positioning : The 3,4-dimethoxyphenyl group in the target compound may offer better π-π stacking than 2,4-dimethoxy analogs, though this requires experimental validation .
  • Ester Chain Effects : Bulky esters (e.g., coumarin-linked) may reduce cytotoxicity compared to smaller alkyl esters, as seen in butyl/isopentyl derivatives .
  • Synthetic Accessibility : The target compound is synthesized via aroyl chloride coupling (similar to Compound 5 in ), but yields depend on methoxy group stability under basic conditions .

Biological Activity

3-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate is a synthetic compound belonging to the class of chromen-2-ones. This compound is notable for its complex structure that includes multiple methoxy groups, which often enhance biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C25H24O7C_{25}H_{24}O_{7}, with a molecular weight of approximately 432.43 g/mol. The compound features a chromenone core substituted with a dimethoxyphenyl group and a trimethoxybenzoate moiety.

PropertyValue
Molecular FormulaC25H24O7
Molecular Weight432.43 g/mol
CAS Number6296-57-7
Density1.284 g/cm³
Boiling Point518.9 °C at 760 mmHg

The biological activity of this compound can be attributed to its interaction with various cellular pathways:

  • Antioxidant Activity : The presence of methoxy groups in the structure is known to enhance antioxidant properties by scavenging free radicals and reducing oxidative stress.
  • Anti-cancer Properties : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism may involve the induction of apoptosis and inhibition of cell proliferation.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor progression or inflammation, such as carbonic anhydrases (CAs), which are implicated in various cancers.

Case Studies

  • Cytotoxicity Studies : A study on related chromenone derivatives demonstrated significant cytotoxicity against MCF-7 cells with IC50 values ranging from 0.47 μM to 16.1 μM for structurally similar compounds . These findings suggest that the target compound may exhibit comparable or enhanced efficacy.
  • Mechanistic Insights : Research indicates that chromenone derivatives can induce cell cycle arrest and apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins . These pathways are crucial for therapeutic strategies targeting cancer.

Comparative Analysis

A comparative analysis of structural analogs reveals variations in biological activity based on substitution patterns:

CompoundIC50 (μM)Mechanism of Action
2-Oxo-2H-chromen-7-yl acetate9.54Induces apoptosis in MCF-7 cells
3-(3,4-Dimethoxyphenyl)-2-oxo0.47Strong cytotoxicity against cancer cells
Trimethoxybenzoate derivativeTBDPotential anti-inflammatory effects

Q & A

Q. What controls are essential in biological assays to isolate compound-specific effects?

  • Methodological Answer : Include:
  • Vehicle controls : DMSO concentration matched to treatment groups.
  • Positive controls : Known inhibitors (e.g., verapamil for P-gp).
  • Cytotoxicity controls : Measure baseline cell viability (MTT assay) to distinguish inhibition from cell death .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.